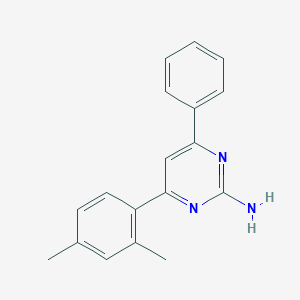
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine, also known as 4-(3-CP)-6-(2,4-DMP)P, is an organic compound with a wide range of potential applications in scientific research. It is a pyrimidine derivative, and is composed of two aromatic rings linked by a nitrogen atom. 4-(3-CP)-6-(2,4-DMP)P has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, it has been used as a substrate for enzyme-catalyzed reactions, and as a reagent for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P has been studied extensively in scientific research. It has been used as a substrate for enzyme-catalyzed reactions, and as a reagent for the synthesis of various organic compounds. In addition, it has been used as a model compound for the study of enzyme-catalyzed reactions, and as a ligand for the study of protein-ligand interactions. 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P has also been used as a probe for the study of various biochemical pathways, such as those involved in apoptosis, inflammation, and cancer.
Wirkmechanismus
The exact mechanism of action of 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it is believed to interact with various proteins and receptors, such as the glucocorticoid receptor, and to modulate their activity. This is thought to be responsible for its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P has also been shown to inhibit the growth of various cancer cell lines, including those of breast, prostate, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, it is stable under a wide range of conditions, and is not toxic to mammalian cells. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and must be dissolved in an organic solvent. In addition, it is not very soluble in organic solvents, and must be heated to high temperatures to dissolve.
Zukünftige Richtungen
The potential applications of 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P are vast, and there are many possible future directions for its use. One possible direction is the development of new and more efficient synthesis methods. In addition, there is potential for the use of 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P as an inhibitor of various enzymes and proteins, and as a probe for the study of various biochemical pathways. Finally, there is potential for the use of 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P as a drug for the treatment of various diseases, such as cancer and inflammation.
Synthesemethoden
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P can be synthesized via a variety of methods. The most common method is the reaction of 3-chloroaniline with 2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminedimethylphenol in the presence of a base, such as sodium hydroxide. This reaction is typically carried out in an aqueous solution at a temperature of 70-80°C. The reaction is complete when the mixture is allowed to cool to room temperature. Other methods for the synthesis of 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P include the reaction of 3-chloroaniline with 2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminedimethylphenyl bromide or 2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminedimethylphenyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNOBMGQRZQOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














